ベンゼン-d6

概要

説明

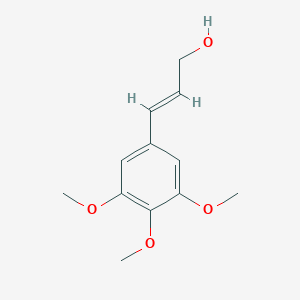

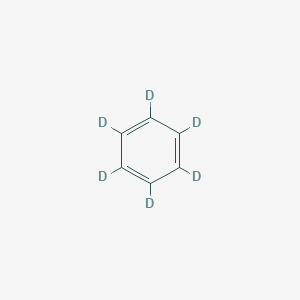

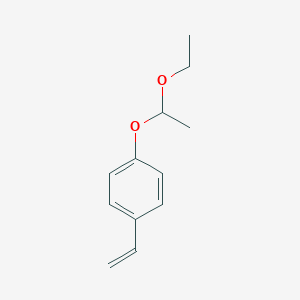

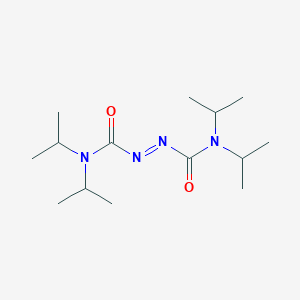

Benzene-d6, also known as perdeuterobenzene, is a deuterated analog of benzene where all the hydrogen atoms are replaced by deuterium. This isotopic substitution results in a molecule that is chemically similar to benzene but has different physical properties due to the increased mass of deuterium compared to hydrogen. Benzene-d6 is often used in spectroscopic studies due to its distinct nuclear magnetic resonance (NMR) properties.

Synthesis Analysis

The synthesis of benzene-d6 is not directly discussed in the provided papers. However, the synthesis of related compounds and the manipulation of benzene rings are well-documented. For example, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is achieved through a general and convenient method, which could potentially be adapted for the synthesis of deuterated analogs . Similarly, the synthesis of multiferrocenyl-functionalized cyclic systems involves a series of cross-coupling reactions that could be relevant for the synthesis of benzene-d6 derivatives .

Molecular Structure Analysis

The structure of benzene-d6 can be inferred from studies on similar compounds. For instance, hexasilabenzene (Si6H6) is found to have a planar structure with D6h symmetry, which is also expected for benzene-d6 due to its analogous composition . The molecular structure of benzene-d6 confined in mesoporous silica is studied using solid-state 2H NMR spectroscopy, revealing the presence of both amorphous and crystalline phases .

Chemical Reactions Analysis

The reactivity of benzene-d6 is exemplified by the crossed beams reaction with atomic carbon, leading to the formation of the per-deutero-1,2-didehydrocycloheptatrienyl radical . Additionally, the photodissociation of benzene-d6 at 193 nm results in the elimination of D atoms and ring opening dissociation channels, demonstrating the molecule's susceptibility to photolytic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-d6 can be deduced from studies on benzene and its derivatives. The electric deflection of molecular beams shows that the benzene dimer is a polar molecule, which suggests that benzene-d6 may also exhibit polarity under certain conditions . The physicochemical properties of related heterocycles, such as their electrochemical behavior and UV-vis spectra, provide insights into the properties that benzene-d6 might display . The microcrystallization of benzene-d6 in mesoporous silica is characterized by 2H NMR, indicating that the molecule retains the activation energies of bulk benzene within the inner crystalline phase .

科学的研究の応用

NMR分光法用溶媒

ベンゼン-d6は、核磁気共鳴(NMR)分光法における溶媒として広く使用されています 。重水素化された性質により、水素プロトンの干渉が最小限に抑えられ、明確で正確なNMRスペクトルを得るために不可欠です。これにより、複雑な有機分子の研究に最適な溶媒となります。

同位体標識化合物の合成

合成化学の分野では、this compoundは同位体標識化合物の合成のための出発物質として機能します 。これらの化合物は、化学反応を追跡し、代謝経路を研究する上で極めて重要です。

環境科学

This compoundの特性は、環境科学において、空気および水分に敏感な重要な分析を実行するために利用されています 。無水形態は水からの干渉を最小限に抑え、揮発性有機化合物を含む研究において不可欠です。

医薬品

医薬品研究では、this compoundは重水素化された医薬品有効成分(API)の製造に使用されます 。重水素置換は、薬物の薬物動態特性を変化させ、有効性の向上または毒性の低下につながる可能性があります。

材料科学

This compoundは、特にソレ係数の測定と過渡ホログラフィック格子技術の研究において、材料科学で使用されています 。これらの用途は、材料の熱的および光学的特性を理解するために重要です。

分析化学

分析化学では、this compoundはヘッドスペース固相マイクロ抽出中のベンゼン標準溶液の内部校正に使用されます 。この技術は、さまざまなサンプル中の揮発性有機化合物を正確に定量化するために不可欠です。

作用機序

Target of Action

Benzene-d6, also known as Perdeuterobenzene or D6-Benzene , is a deuterated derivative of benzene . It is primarily used as a solvent in high-resolution Nuclear Magnetic Resonance (NMR) studies due to its high chemical and isotopic purity . Therefore, its primary targets are the molecules being studied in these NMR experiments.

Mode of Action

Instead, it provides a stable, isotopically enriched environment that allows for the precise measurement of the magnetic properties of the target molecules .

Biochemical Pathways

For instance, it can be used to study the metabolism of benzene . Benzene is metabolized into various reactive species (benzene oxide, the benzoquinones, the muconaldehydes, and benzene diolepoxide) and more stable molecules that are excreted in urine .

Pharmacokinetics

Like benzene, it is likely to be highly volatile and rapidly absorbed and distributed in the body .

Result of Action

The primary result of Benzene-d6’s action is the facilitation of high-resolution NMR studies. By providing a stable, isotopically enriched environment, it allows for the precise measurement of the magnetic properties of target molecules .

Action Environment

The efficacy and stability of Benzene-d6 as an NMR solvent can be influenced by various environmental factors. For instance, it is an anhydrous solvent, which minimizes any interference from water peaks, making it useful in performing critical air- and moisture-sensitive NMR analysis . Its Soret coefficient S(T) has been measured by the transient holographic grating technique , indicating that it can be influenced by light exposure. Therefore, careful control of environmental conditions is necessary to ensure the optimal performance of Benzene-d6 in NMR studies.

Safety and Hazards

Benzene-d6 is highly flammable and toxic if inhaled. It may cause genetic defects and cancer. It causes damage to organs and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name |

1,2,3,4,5,6-hexadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037769 | |

| Record name | Benzene-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid with an aromatic odor; [NTP] | |

| Record name | Benzene-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1076-43-3 | |

| Record name | Benzene-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4,5,6-d6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,3,4,5,6-d6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H6)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of benzene-d6?

A1: Benzene-d6 has the molecular formula C6D6 and a molecular weight of 84.16 g/mol.

Q2: How does the deuteration in benzene-d6 affect its spectroscopic properties compared to benzene?

A2: Deuteration leads to isotopic shifts in various spectroscopic techniques. For instance, the C-D stretching vibrations in benzene-d6 occur at lower frequencies compared to the C-H stretches in benzene, observable in infrared (IR) spectroscopy [, ]. Similarly, differences are observed in Nuclear Magnetic Resonance (NMR) spectroscopy due to the different nuclear spin properties of deuterium (spin = 1) compared to hydrogen (spin = 1/2) [, , , ].

Q3: Can benzene-d6 be distinguished from benzene using mass spectrometry?

A3: Yes, mass spectrometry can differentiate between benzene-d6 and benzene due to their distinct mass-to-charge ratios [].

Q4: Is benzene-d6 compatible with commonly used solvents?

A4: Benzene-d6 exhibits good solubility in a variety of organic solvents, including benzene, toluene, chloroform, and dichloromethane. [, , , , , ]

Q5: How is benzene-d6 employed in Nuclear Magnetic Resonance (NMR) spectroscopy?

A6: Benzene-d6 is widely used as a solvent in NMR spectroscopy. Its deuterated nature minimizes interference from solvent signals in 1H NMR spectra, allowing for clearer observation of solute signals [, , , , , , ].

Q6: Can you elaborate on the use of benzene-d6 in studying molecular dynamics and interactions?

A7: Benzene-d6 plays a crucial role in studying molecular dynamics using NMR. Researchers utilize techniques like 2H solid-state NMR to investigate the rotational motion and phase transitions of benzene-d6 confined in porous materials like mesoporous silica [, , ]. These studies provide valuable insights into the behavior of molecules in confined environments.

Q7: Beyond NMR, what other applications utilize benzene-d6?

A8: Benzene-d6 finds use in studying vibrational energy relaxation processes using techniques like Raman spectroscopy. For example, researchers have investigated how the confinement of benzene-d6 in nanoporous silica glasses affects its vibrational and rotational relaxation times [, ]. This helps understand energy transfer processes at the molecular level.

Q8: Can benzene-d6 participate in catalytic reactions?

A9: While not a catalyst itself, benzene-d6 is employed in reactions involving hydrogen isotope exchange (HIE). Researchers have demonstrated that certain osmium-based complexes can promote H/D exchange between benzene-d6 and substrates like pyridine, facilitating the deuteration of the substrate [, ].

Q9: What insights does the use of benzene-d6 in catalytic H/D exchange reactions provide?

A10: Utilizing benzene-d6 as a deuterium source in HIE reactions allows researchers to investigate reaction mechanisms and identify the rate-determining steps [, ]. By analyzing the deuterium incorporation into products, valuable information about the reaction pathway and intermediates can be obtained.

Q10: How do computational studies contribute to our understanding of benzene-d6?

A11: Computational chemistry techniques like Density Functional Theory (DFT) are used to calculate molecular properties, simulate molecular dynamics, and investigate reaction mechanisms involving benzene-d6 [, ]. These studies provide valuable insights into the electronic structure, bonding, and reactivity of benzene-d6.

Q11: Can you elaborate on the use of computational methods in studying benzene-d6 in inclusion compounds?

A12: Computational tools help determine the preferred orientation and dynamics of benzene-d6 within inclusion compounds like calixarene capsules []. By combining experimental data with computational modeling, researchers can elucidate the host-guest interactions and the factors governing guest molecule behavior within confined spaces.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)

![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)